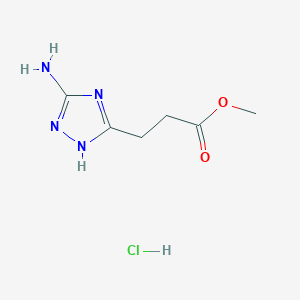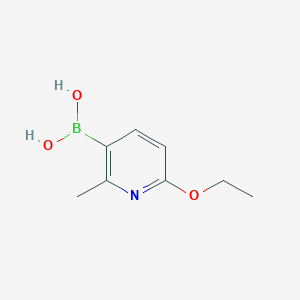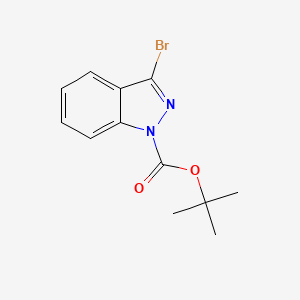
Clorhidrato de 3-(3-amino-1H-1,2,4-triazol-5-il)propanoato de metilo
Descripción general
Descripción
“Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate” is a chemical compound with a molecular weight of 170.17 . It is used in various applications and research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The molecular structure of “Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate” can be represented by the InChI code: 1S/C6H10N4O2/c1-12-5(11)2-3-10-4-8-6(7)9-10/h4H,2-3H2,1H3,(H2,7,9) .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los 1,2,3-triazoles han encontrado amplias aplicaciones en el descubrimiento de fármacos . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado, como el fármaco anticonvulsivo Rufinamida, el antibiótico cefalosporínico de amplio espectro cefatrizina, un fármaco anticancerígeno carboxiamidotriazol y el antibiótico β-lactámico tazobactam .
Síntesis orgánica
Los 1,2,3-triazoles son uno de los heterociclos de cinco miembros que contienen nitrógeno más importantes y tienen una amplia gama de aplicaciones en la síntesis orgánica . Tienen alta estabilidad química y generalmente son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras, incluso a altas temperaturas .
Química de polímeros
Los 1,2,3-triazoles han encontrado aplicaciones en la química de polímeros . Su alta estabilidad química y su fuerte momento dipolar los hacen adecuados para su uso en este campo .
Química supramolecular
Los 1,2,3-triazoles se utilizan en química supramolecular debido a su capacidad para formar enlaces de hidrógeno con diferentes objetivos . Esto conduce a la mejora de las propiedades farmacocinéticas, farmacológicas y toxicológicas de los compuestos .
Bioconjugación
Los 1,2,3-triazoles se utilizan en bioconjugación . Son capaces de formar enlaces de hidrógeno con diferentes objetivos, lo que conduce a la mejora de las propiedades farmacocinéticas, farmacológicas y toxicológicas de los compuestos .
Biología química
Los 1,2,3-triazoles tienen aplicaciones en biología química . Son capaces de formar enlaces de hidrógeno con diferentes objetivos, lo que conduce a la mejora de las propiedades farmacocinéticas, farmacológicas y toxicológicas de los compuestos .
Imagen fluorescente
Los 1,2,3-triazoles se utilizan en imágenes fluorescentes . Su capacidad para formar enlaces de hidrógeno con diferentes objetivos los hace adecuados para su uso en este campo .
Ciencia de los materiales
Los 1,2,3-triazoles han encontrado aplicaciones en la ciencia de los materiales . Su alta estabilidad química y su fuerte momento dipolar los hacen adecuados para su uso en este campo .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that 3-amino-1,2,4-triazole, a similar compound, is a competitive inhibitor of the product of the his3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .
Mode of Action
Based on the similar compound 3-amino-1,2,4-triazole, it can be inferred that it might interact with its targets by competitively inhibiting the enzyme imidazoleglycerol-phosphate dehydratase .
Biochemical Pathways
It can be inferred from the similar compound 3-amino-1,2,4-triazole that it might affect the histidine biosynthesis pathway by inhibiting the enzyme imidazoleglycerol-phosphate dehydratase .
Result of Action
Based on the similar compound 3-amino-1,2,4-triazole, it can be inferred that it might inhibit the production of histidine, an essential amino acid .
Análisis Bioquímico
Biochemical Properties
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including this compound, have been reported to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are crucial as they can modulate various biochemical pathways, leading to potential therapeutic applications.
Cellular Effects
The effects of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have shown cytotoxic activities against tumor cell lines, indicating their potential in cancer treatment . Additionally, the compound’s impact on gene expression can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, triazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered cellular responses and gene expression, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride in laboratory settings are essential for understanding its stability and long-term impact. Studies have shown that triazole derivatives exhibit excellent thermal stability, with decomposition temperatures ranging from 215 °C to 340 °C . This stability is crucial for maintaining the compound’s efficacy over time. Additionally, long-term studies in vitro and in vivo have demonstrated the compound’s sustained effects on cellular function.
Dosage Effects in Animal Models
The effects of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, triazole derivatives have shown a range of cytotoxic activities against tumor cell lines, with varying IC50 values . Understanding the dosage effects is crucial for optimizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, triazole derivatives are known to undergo metabolic transformations that can affect their activity and efficacy . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy.
Propiedades
IUPAC Name |
methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-12-5(11)3-2-4-8-6(7)10-9-4;/h2-3H2,1H3,(H3,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPWBCLISZIHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















